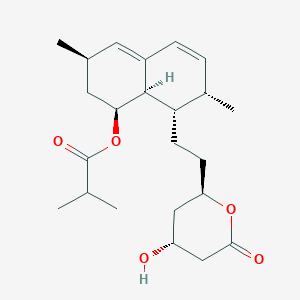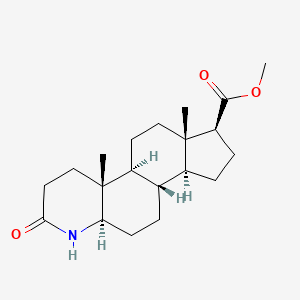
Taurochenodeoxycholate de potassium-3-O-β-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of the bile salt taurochenodeoxycholic acid. This compound is known for its anti-inflammatory activity and is a metabolite of taurolithocholic acid. It is often used as a reference substance for drug impurities and reagents in scientific research .
Applications De Recherche Scientifique
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference substance for studying bile acid metabolism and related chemical processes.
Biology: The compound is used to investigate the role of bile acids in cellular processes and their impact on various biological pathways.
Medicine: It is studied for its potential therapeutic effects, particularly its anti-inflammatory properties and its role in reducing cholesterol formation in the liver.
Industry: The compound is used in the development of pharmaceuticals and as a standard for quality control in the production of bile acid derivatives.
Mécanisme D'action
Target of Action
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a derivative of tauroursodeoxycholic acid (TUDCA), which is a taurine conjugate of ursodeoxycholic acid . TUDCA has been shown to have anti-apoptotic and neuroprotective activities . The primary targets of this compound are likely to be similar to those of TUDCA, which include various proteins involved in apoptosis, oxidative stress, mitochondrial protection, and inflammation .
Mode of Action
The compound interacts with its targets to regulate and inhibit the apoptotic cascade, reduce oxidative stress, protect the mitochondria, produce an anti-neuroinflammatory action, and act as a chemical chaperone to maintain the stability and correct folding of proteins .
Biochemical Pathways
The compound affects numerous metabolic pathways that lead to apoptosis . It also plays a role in the unfolded protein response (UPR), which is crucial for maintaining protein homeostasis . Furthermore, it has been found to reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .
Pharmacokinetics
Tudca, a related compound, is known to be highly hydrophilic , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of the compound’s action include the regulation and inhibition of the apoptotic cascade, reduction of oxidative stress, protection of the mitochondria, production of an anti-neuroinflammatory action, and maintenance of the stability and correct folding of proteins . These effects suggest potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases .
Méthodes De Préparation
The synthesis of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt involves the conjugation of taurochenodeoxycholic acid with glucuronic acid. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the successful formation of the glucuronide derivative. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) to purify the final product .
Analyse Des Réactions Chimiques
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is similar to other bile acids such as:
Taurochenodeoxycholic Acid: A primary bile acid formed by the conjugation of chenodeoxycholic acid with taurine.
Tauroursodeoxycholic Acid: Known for its neuroprotective and anti-apoptotic activities.
Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of lipids and reduction of cholesterol formation.
The uniqueness of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt lies in its glucuronide derivative form, which enhances its solubility and bioavailability, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
75672-23-0 |
|---|---|
Formule moléculaire |
C₃₁H₄₉K₂NO₁₂S |
Poids moléculaire |
737.98 |
Synonymes |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)
![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)





